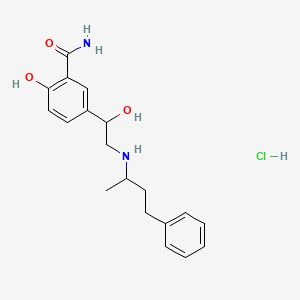
Labetalol hydrochloride
Übersicht
Beschreibung
Labetalol hydrochloride is a medication primarily used to treat high blood pressure (hypertension). It is a unique compound that acts as both an alpha and beta-adrenergic receptor blocker, making it effective in managing various cardiovascular conditions. This compound is available in both oral and intravenous forms and is often prescribed for hypertensive emergencies, chronic hypertension, and hypertension during pregnancy .
Wirkmechanismus
Mode of Action
Labetalol hydrochloride acts as a non-selective competitive antagonist at beta-adrenergic receptors and a selective competitive antagonist at alpha-1-adrenergic receptors . This means it competes with natural hormones, such as catecholamines, for binding sites on these receptors, thereby blocking their action . The ratio of alpha to beta blockade is estimated to be 1:3 for oral administration and 1:7 for intravenous administration .
Biochemical Pathways
By blocking the activation of alpha-1 and beta-adrenergic receptors, this compound interferes with the normal sympathetic nervous system pathways that would otherwise cause an increase in heart rate, myocardial contractility, and blood pressure . This results in a reduction of systemic vascular resistance without a significant effect on cardiac output .
Pharmacokinetics
This compound is completely absorbed from the gastrointestinal tract, with peak plasma levels occurring 1 to 2 hours after oral administration . The elimination half-life is about 5.5 hours for intravenous administration and 6 to 8 hours for oral administration . It is primarily metabolized in the liver and excreted in urine .
Result of Action
The primary result of this compound’s action is a decrease in blood pressure . By blocking the action of catecholamines on the heart and blood vessels, it causes the heart to beat more slowly and with less force, and it causes the blood vessels to relax and widen . This reduces the workload on the heart and lowers blood pressure .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its absorption can be affected by the presence of food in the gastrointestinal tract. Its metabolism and excretion can be influenced by liver and kidney function, respectively. Furthermore, individual patient characteristics, such as age, weight, and overall health status, can also impact the drug’s efficacy and stability .
Biochemische Analyse
Biochemical Properties
Labetalol Hydrochloride interacts with various adrenergic receptors to decrease blood pressure . It antagonizes these receptors, thereby inhibiting the biochemical reactions that would normally occur when these receptors are activated .
Cellular Effects
This compound influences cell function by decreasing blood pressure, which can have a variety of effects on cells and cellular processes . For example, it can affect cell signaling pathways related to blood pressure regulation, potentially influencing gene expression and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to and antagonism of adrenergic receptors . This can lead to changes in gene expression and enzyme activity, as the normal biochemical reactions triggered by these receptors are inhibited .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For example, its effects on blood pressure may become more pronounced with prolonged exposure
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Higher doses may lead to more pronounced blood pressure reduction, but could also potentially result in toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of blood pressure . It may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is likely transported and distributed within cells and tissues via the bloodstream . It may interact with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with adrenergic receptors located on the cell surface . Its activity or function could potentially be affected by targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of labetalol hydrochloride involves multiple steps. One common method includes the following steps :
Reaction of 1-methyl-3-phenylpropylamine with 5-bromoacetyl-2-hydroxybenzamide: This reaction occurs in the presence of a solvent to produce 2-hydroxy-5-{[(1-methyl-3-phenylpropyl)amino]acetyl}benzamide.
Reduction with sodium borohydride: The intermediate product is then reduced using sodium borohydride in the presence of a base and solvent to yield 2-hydroxy-5-{1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl}benzamide.
Hydrochloride formation: The final step involves adding concentrated hydrochloric acid to the aqueous layer of the reaction mixture, followed by recrystallization using methanol and isopropyl alcohol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to achieve higher yields and purity. Key steps include precise control of reaction conditions, use of high-purity reagents, and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Labetalol hydrochloride undergoes various chemical reactions, including:
Reduction: The reduction of intermediates during its synthesis is achieved using sodium borohydride.
Common Reagents and Conditions
Oxidation: Ferric ammonium sulfate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is used for the reduction of intermediates.
Substitution: Solvents like methanol and isopropyl alcohol are used during recrystallization.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Labetalol hydrochloride has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Labetalol hydrochloride is unique due to its combined alpha and beta-blocking properties. Similar compounds include:
Atenolol: A selective beta-1 blocker used primarily for hypertension and angina.
Propranolol: A non-selective beta-blocker used for hypertension, angina, and anxiety.
Carvedilol: Another dual alpha and beta-blocker used for hypertension and heart failure.
Compared to these compounds, this compound’s dual action provides a more comprehensive approach to managing hypertension, especially in cases where both alpha and beta receptor blockade is beneficial .
Eigenschaften
CAS-Nummer |
72487-35-5 |
|---|---|
Molekularformel |
C19H25ClN2O3 |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-4-phenylbutan-2-yl]amino]ethyl]benzamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O3.ClH/c1-13(7-8-14-5-3-2-4-6-14)21-12-18(23)15-9-10-17(22)16(11-15)19(20)24;/h2-6,9-11,13,18,21-23H,7-8,12H2,1H3,(H2,20,24);1H/t13-,18-;/m0./s1 |
InChI-Schlüssel |
WQVZLXWQESQGIF-ZYJMRSDMSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Isomerische SMILES |
C[C@@H](CCC1=CC=CC=C1)NC[C@@H](C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Kanonische SMILES |
CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)N)O.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Labetalol hydrochloride exert its antihypertensive effect?
A: this compound is a racemic mixture of four isomers, each with varying affinity for α- and β-adrenergic receptors. [] It acts as a competitive antagonist at both α1- and non-selective β-adrenergic receptors. [] This dual mechanism leads to a decrease in peripheral vascular resistance (α1-blockade) and a reduction in heart rate and cardiac output (β-blockade), ultimately lowering blood pressure. [, ]
Q2: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C19H24N2O3 · HCl, with a molecular weight of 364.87 g/mol. []
Q3: What spectroscopic techniques have been used to characterize this compound?
A: Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are commonly employed to characterize this compound, providing information about its functional groups and thermal behavior. []
Q4: What are some challenges associated with the oral delivery of this compound, and how can these be addressed?
A: this compound exhibits low oral bioavailability (approximately 25%) due to extensive first-pass metabolism. [, , ] Several formulation strategies have been explored to overcome this limitation, including:
- Mucoadhesive buccal tablets: These formulations aim to bypass first-pass metabolism by enabling drug absorption through the buccal mucosa. Research suggests improved bioavailability and prolonged drug release with mucoadhesive tablets containing various polymers like HPMC, carbopol, sodium alginate, and chitosan. [, , , , , ]
- Gastro-retentive floating tablets: These formulations use polymers that swell in gastric fluids, increasing buoyancy and prolonging drug residence time in the stomach for enhanced absorption. [, ]
- Sustained-release matrix tablets: This approach utilizes hydrophilic polymers like HPMC, xanthan gum, and guar gum to control the drug release rate, potentially reducing dosing frequency and improving patient compliance. [, , , ]
- Transdermal patches: Transdermal delivery systems offer a non-invasive method to achieve sustained drug levels and bypass first-pass metabolism. Research indicates promising results for this compound transdermal patches utilizing polymers like Eudragit and Plasdone. [, ]
Q5: How does the choice of polymer affect the drug release characteristics of this compound formulations?
A: The type and concentration of polymers significantly influence the drug release kinetics and mechanism from this compound formulations. For instance, HPMC K4M alone might not provide sustained release, but its combination with other polymers, such as HPMC K15M, can effectively prolong drug release. [] Similarly, incorporating sodium alginate in buccal tablets can enhance drug release and permeation rates compared to carbopol-containing formulations. []
Q6: How stable are extemporaneously compounded oral liquids of this compound?
A: Studies have shown that this compound in oral liquids compounded with sweetened vehicles and tablets remains stable for up to 60 days when stored without light at refrigerated and room temperatures. []
Q7: What analytical techniques are commonly employed for the quantitative determination of this compound?
A: High-performance liquid chromatography (HPLC) is widely utilized for the accurate and precise quantification of this compound in both pure form and pharmaceutical formulations. [, ] Additionally, spectrophotometric methods, including UV-Vis spectrophotometry and ratio spectra manipulating methods, have been developed and validated for this compound analysis. [, , , ]
Q8: How do researchers ensure the quality and consistency of this compound during development and manufacturing?
A8: Quality control measures for this compound include:
- Analytical method validation: Rigorous validation of analytical methods, including HPLC and spectrophotometry, is crucial to ensure accuracy, precision, and specificity in quantifying the drug. [, , , ]
- Stability testing: Studying the drug's stability under various storage conditions (temperature, humidity, light) is essential for determining shelf life and appropriate packaging. [, , , ]
- Impurity profiling: Identifying and quantifying potential impurities in the drug substance and finished product is crucial to ensure safety and efficacy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



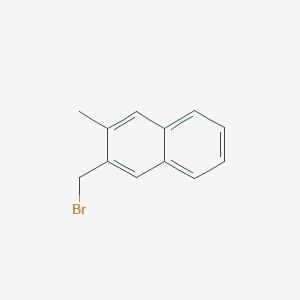
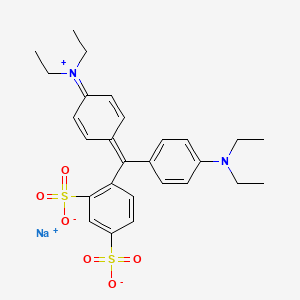
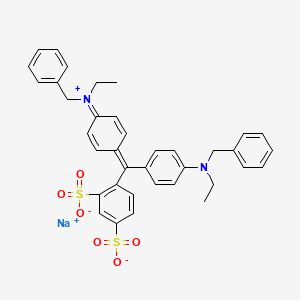
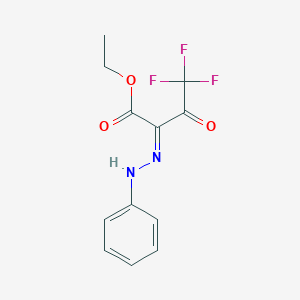
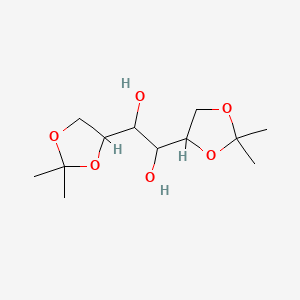
![[(2S,3S,5R,15R,16S)-15-Acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate](/img/structure/B7791133.png)
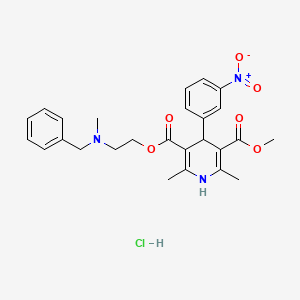
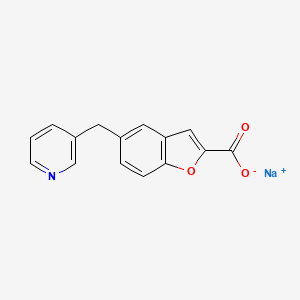
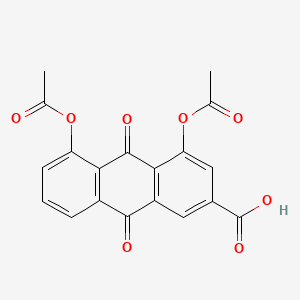
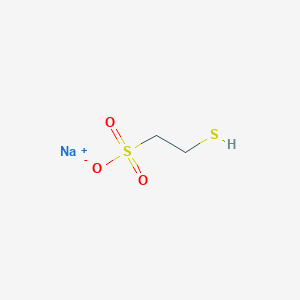
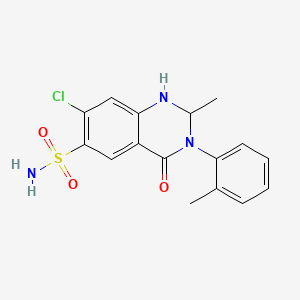
![[(10S,11S,13S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B7791184.png)
![6-Methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7791185.png)
